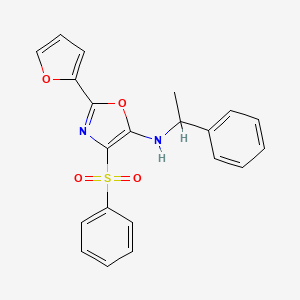
2-(furan-2-yl)-N-(1-phenylethyl)-4-(phenylsulfonyl)-1,3-oxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(furan-2-yl)-N-(1-phenylethyl)-4-(phenylsulfonyl)-1,3-oxazol-5-amine” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The molecule also contains a phenylsulfonyl group and an oxazol ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR . These techniques can provide detailed information about the geometrical and vibrational properties of the molecule.Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the Suzuki–Miyaura cross-coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, has been used with organoboron reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, pinacol boronic esters, which are similar to the given compound, are known to be highly valuable building blocks in organic synthesis .Scientific Research Applications
- The oxazolamine scaffold in this compound exhibits anti-inflammatory properties. Researchers have explored its potential as a novel anti-inflammatory agent. By modulating inflammatory pathways, it could contribute to managing conditions like arthritis, asthma, and autoimmune disorders .
- Investigations suggest that this compound may have anticancer effects. Its furan and oxazolamine moieties could interfere with cancer cell growth and proliferation. Researchers are studying its impact on specific cancer types, such as breast, lung, or colon cancer .
- The phenylsulfonyl group in this compound contributes to its antibacterial activity. It has shown promise against both Gram-positive and Gram-negative bacteria. Researchers are keen on understanding its mechanism of action and potential applications in treating bacterial infections .
- Some studies indicate that this compound might have neuroprotective effects. Its ability to modulate oxidative stress and inflammation could be relevant in neurodegenerative diseases like Alzheimer’s or Parkinson’s. Further research is needed to validate these findings .
- The oxazolamine ring system has been associated with analgesic effects. Researchers are investigating whether this compound could serve as a novel pain-relieving agent. Understanding its interactions with pain receptors and pathways is crucial for its clinical application .
- The combination of furan, phenyl, and sulfonyl groups suggests potential cardiovascular applications. Researchers are exploring its effects on blood vessels, platelet aggregation, and heart health. It could be relevant in managing conditions like hypertension or thrombosis .
Anti-Inflammatory Agents
Anticancer Activity
Antibacterial Properties
Neuroprotective Potential
Analgesic Properties
Cardiovascular Applications
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-(benzenesulfonyl)-2-(furan-2-yl)-N-(1-phenylethyl)-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S/c1-15(16-9-4-2-5-10-16)22-20-21(23-19(27-20)18-13-8-14-26-18)28(24,25)17-11-6-3-7-12-17/h2-15,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHREPMDGHNIRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


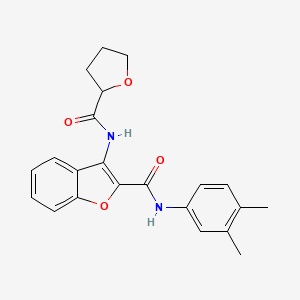
![N-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N'-phenylbenzene-1,4-diamine](/img/structure/B2589101.png)
![4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid](/img/structure/B2589103.png)
![4-phenyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide](/img/structure/B2589104.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzenesulfonamide](/img/structure/B2589105.png)

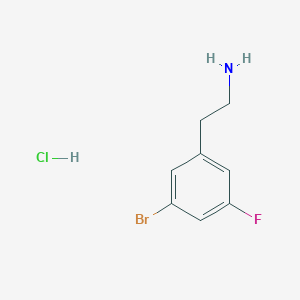
![N-(4-(1H-tetrazol-1-yl)phenyl)-1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2589112.png)
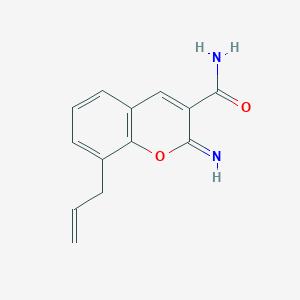
![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2589114.png)
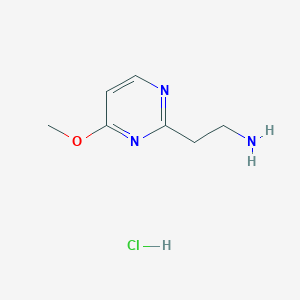
![2-((7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2589117.png)
![2-[(3,5-Dimethylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2589119.png)